molecular formula C22H15Cl2N3O4 B2664678 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-32-2

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2664678
CAS No.: 533879-32-2
M. Wt: 456.28
InChI Key: NUADCQPLEQKFLD-UHFFFAOYSA-N
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Description

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique chemical structure, which includes chloro, nitro, and benzoyl functional groups.

Scientific Research Applications

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of benzodiazepines and their derivatives.

    Biology: Researchers investigate its interactions with biological targets, such as receptors in the central nervous system.

    Medicine: It serves as a lead compound in the development of new therapeutic agents for treating anxiety and related disorders.

    Industry: The compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Preparation Methods

The synthesis of 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Chloro and nitro groups are introduced via electrophilic aromatic substitution reactions.

    Final assembly: The benzoyl group is attached through acylation reactions.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Halogen atoms (like chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, primarily the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Compared to other benzodiazepines, 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific functional groups and chemical structure. Similar compounds include:

    Diazepam: Known for its anxiolytic properties.

    Lorazepam: Used for its sedative effects.

    Clonazepam: Effective in treating seizure disorders.

Each of these compounds has distinct pharmacological profiles and applications, making them valuable in different therapeutic contexts.

Properties

IUPAC Name

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O4/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)26(12-20(28)25-19)22(29)16-11-15(27(30)31)7-8-18(16)24/h1-11,21H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUADCQPLEQKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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